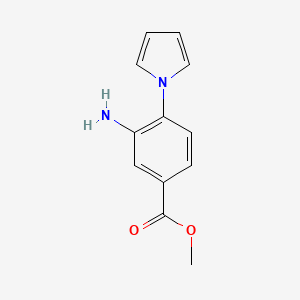
2-N-Boc-氨基-6-乙氧羰基-4-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of these compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. For instance, they can undergo formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical And Chemical Properties Analysis
Boronic acids and their esters, including “2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester”, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .科学研究应用
Catalytic Protodeboronation
Pinacol boronic esters, such as 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is crucial for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Reagent for Cross-Coupling
It can be used as a reagent for Suzuki-Miyaura cross-coupling using a palladium phosphine catalyst . This process is crucial for the ligand-controlled regioselective Suzuki coupling .
Synthesis of Wrenchnolol Derivatives
This compound can be used in the synthesis of wrenchnolol derivatives optimized for gene activation in cells .
作用机制
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic ester interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst accepting electrons to form a new palladium-carbon bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic esters. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s important to note that boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the boronic acid pinacol ester group through a Suzuki coupling reaction. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "2-amino-6-ethoxycarbonyl-4-nitrophenol", "di-tert-butyl dicarbonate (Boc2O)", "sodium borohydride (NaBH4)", "pinacol", "palladium(II) acetate", "potassium carbonate (K2CO3)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of amine group: 2-amino-6-ethoxycarbonyl-4-nitrophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol.", "Reduction of nitro group: 2-N-Boc-amino-6-ethoxycarbonyl-4-nitrophenol is reduced with sodium borohydride (NaBH4) in methanol to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol.", "Protection of carboxylic acid group: 2-N-Boc-amino-6-ethoxycarbonyl-4-aminophenol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in ethyl acetate to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol.", "Suzuki coupling reaction: 2-N-Boc-amino-6-ethoxycarbonyl-4-(Boc)aminophenol is reacted with pinacol boronic ester in the presence of palladium(II) acetate in ethyl acetate/water to yield 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester.", "Deprotection of Boc groups: 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is treated with trifluoroacetic acid (TFA) in methanol to yield the final product, 2-N-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester." ] } | |
CAS 编号 |
374671-12-2 |
产品名称 |
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester |
分子式 |
C19H29BN2O6 |
分子量 |
392.3 g/mol |
IUPAC 名称 |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
InChI 键 |
DIKRHYQKXQOCSL-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)


![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)


